molecular formula C8H7NO B1195906 Isoindolin-1-one CAS No. 480-91-1

Isoindolin-1-one

Cat. No. B1195906
CAS RN: 480-91-1
M. Wt: 133.15 g/mol
InChI Key: PXZQEOJJUGGUIB-UHFFFAOYSA-N
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Patent
US04016274

Procedure details

The procedure followed is as in Example 28, but using 4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone (2 g.), 4-chlorocarbonyl-1-methyl-piperazine hydrochloride (6.9 g.), triethylamine (6.5 cc., equivalent to 4.7 g.), pyridine (30 cc.) and methylene chloride (200 cc.). When the reaction has ended, the reaction mixture is taken up in water (200 cc.). A precipitate which forms is filtered off. After decanting from the methylene chloride layer, the aqueous layer is extracted with methylene chloride (400 cc.). The combined organic layers are dried over anhydrous sodium sulphate (10 g.). After filtration followed by concentration, the residue is washed with water. The mother liquor is extracted with methylene chloride (100 cc.). After evaporation of the methylene chloride, the residue is chromatographed on silica gel (125 g.), elution being carried out with a mixture of methylene chloride and ethyl acetate (9/1 by volume), and fractions of 50 cc. being collected. Fractions 1 to 21 (1,050 cc.) yield isoindolinone starting material (0.9 g.) and fractions 22 to 25 (200 cc.) yield a product (0.3 g.) which is recrystallised from acetonitrile (6 cc.). This gives 4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(4-methyl-piperazinyl)-carbonyloxy-1-isoindolinone (0.2 g.), melting at 191°-193° C.
Name
4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]([OH:23])[N:5](C1C=CC3C(=NC(Cl)=CC=3)N=1)[C:6]2=O.Cl.ClC(N1CCN(C)CC1)=O.C(N(CC)CC)C.N1C=CC=CC=1>O.C(Cl)Cl>[C:4]1(=[O:23])[C:3]2[C:7](=[CH:8][CH:9]=[CH:10][CH:2]=2)[CH2:6][NH:5]1 |f:1.2|

Inputs

Step One
Name
4-chloro-2-(7-chloro-1,8-naphthyridin-2-yl)-3-hydroxy-1-isoindolinone
Quantity
2 g
Type
reactant
Smiles
ClC1=C2C(N(C(C2=CC=C1)=O)C1=NC2=NC(=CC=C2C=C1)Cl)O
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
Cl.ClC(=O)N1CCN(CC1)C
Step Three
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
A precipitate which forms is filtered off
CUSTOM
Type
CUSTOM
Details
After decanting from the methylene chloride layer
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with methylene chloride (400 cc.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over anhydrous sodium sulphate (10 g.)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration
WASH
Type
WASH
Details
the residue is washed with water
EXTRACTION
Type
EXTRACTION
Details
The mother liquor is extracted with methylene chloride (100 cc.)
CUSTOM
Type
CUSTOM
Details
After evaporation of the methylene chloride
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel (125 g.), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of methylene chloride and ethyl acetate (9/1 by volume), and fractions of 50 cc
CUSTOM
Type
CUSTOM
Details
being collected

Outcomes

Product
Name
Type
product
Smiles
C1(NCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 117%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.